molecular formula C6H12O5 B12713348 alpha-l-Fucofuranose CAS No. 130648-27-0

alpha-l-Fucofuranose

Cat. No.: B12713348
CAS No.: 130648-27-0
M. Wt: 164.16 g/mol
InChI Key: AFNUZVCFKQUDBJ-FQJSGBEDSA-N
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Description

Alpha-l-Fucofuranose is a monosaccharide that belongs to the class of hexoses. It is a six-carbon sugar and a deoxy sugar, meaning it lacks a hydroxyl group at one of its carbon atoms. This compound is a furanose form of fucose, which means it has a five-membered ring structure. This compound is found in various biological systems and plays a significant role in several biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-l-Fucofuranose can be synthesized through several chemical and enzymatic methods. One common synthetic route involves the use of glycosylation reactions, where a fucosyl donor is reacted with an acceptor molecule under specific conditions. Enzymatic synthesis using alpha-l-fucosidases is another method, where these enzymes catalyze the hydrolysis of fucosides or the transfer of fucosyl residues to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or fungi are cultured under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-l-Fucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce fucuronic acid, while reduction can yield fucitol .

Scientific Research Applications

Alpha-l-Fucofuranose has numerous applications in scientific research:

Mechanism of Action

Alpha-l-Fucofuranose exerts its effects through various molecular mechanisms. It interacts with specific receptors and enzymes in biological systems. For example, it can bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This interaction can trigger signaling pathways involved in immune responses and cell communication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-l-Fucofuranose is unique due to its specific furanose ring structure and its role in various biological processes. Its ability to participate in diverse chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

130648-27-0

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3S,4S,5R)-5-[(1S)-1-hydroxyethyl]oxolane-2,3,4-triol

InChI

InChI=1S/C6H12O5/c1-2(7)5-3(8)4(9)6(10)11-5/h2-10H,1H3/t2-,3-,4-,5+,6+/m0/s1

InChI Key

AFNUZVCFKQUDBJ-FQJSGBEDSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)O)O)O)O

Origin of Product

United States

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